pdBD-2
Description
pdBD-2 is a β-defensin peptide identified in the loach (Misgurnus anguillicaudatus), a freshwater scaleless fish. It belongs to the defensin family, a group of cysteine-rich, cationic antimicrobial peptides (AMPs) widely distributed across plants, animals, and insects. This compound plays a critical role in innate immunity, exhibiting broad-spectrum antimicrobial activity without inducing drug resistance or significant toxicity .
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
YDTGIQGWTCGSRGLCRKHCYAQEHTVGYHGCPRRYRCCALRF |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Characteristics
- Gene structure: The pdBD-2 gene spans 1,002 bp in the genome, containing three exons and two introns. Its cDNA is 189 bp long, encoding a 62-amino-acid precursor peptide. A 19-amino-acid signal peptide is cleaved to produce a mature peptide of 5.1 kDa with an isoelectric point (pI) of 8.9 .
- Sequence homology: this compound shares 77% amino acid sequence identity with rainbow trout defensin-2, highlighting evolutionary conservation among teleost defensins .
Functional Properties
- Antimicrobial activity : Recombinant this compound expressed in HEK293T cells inhibits Aeromonas hydrophila (a pathogenic bacterium) and Bacillus subtilis, demonstrating its efficacy against Gram-negative and Gram-positive bacteria .
- Expression profile : In healthy loaches, this compound is ubiquitously expressed across tissues, with the highest levels detected in the eyes. Following A. hydrophila infection, its expression is significantly upregulated in immune-relevant tissues (skin, gill, spleen, liver) and primary spleen cells, suggesting a role in pathogen response .
Comparison with Similar Compounds
This compound belongs to the β-defensin subfamily, which differs from α-defensins in disulfide bond connectivity and tissue distribution. Below, this compound is compared with defensins from other species, focusing on structural, functional, and evolutionary aspects.
Table 1: Comparative Analysis of this compound and Related Defensins
Key Findings
Structural Conservation : this compound and its homologs (e.g., rainbow trout defensin-2) share high cysteine residue conservation, critical for disulfide bond formation and antimicrobial function. However, differences in pI and charge distribution may influence target specificity .
Functional Divergence : While this compound and pdBD-1 (a paralog in loach) exhibit overlapping antimicrobial spectra, this compound’s higher pI (8.9 vs. 7.8) may enhance binding to negatively charged bacterial membranes, improving efficacy against Gram-negative pathogens .
Evolutionary Adaptation : Fish defensins like this compound show tissue-specific expression patterns distinct from mammalian β-defensins. For example, high ocular expression in loaches may protect vulnerable mucosal surfaces from infection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
